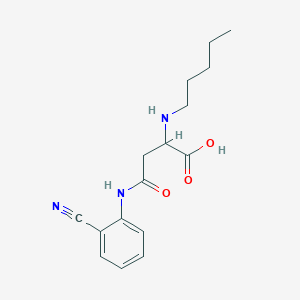

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-Cyanophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid, also known as CP94, is a synthetic compound that belongs to the family of non-peptide antagonists of the platelet-activating factor (PAF) receptor. It was first synthesized and characterized in 1990 by researchers at Pfizer Inc. Since then, CP94 has been widely studied for its potential therapeutic applications in various fields, including inflammation, allergy, asthma, cancer, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Pretilt Angle Control

A study by Katherine E. Vaughn et al. (2007) discusses the manipulation of liquid crystal pretilt angles through a mixture involving chemical compounds similar to the structure of interest. This approach allows for continuous control over a wide range of angles, which is crucial for the development and optimization of liquid crystal displays (LCDs) and other optical devices Continuous control of liquid crystal pretilt angle from homeotropic to planar.

Synthesis of α-Ketoamide Derivatives

In the realm of organic synthesis, a study by A. El‐Faham et al. (2013) highlights the use of OxymaPure/DIC for synthesizing α-ketoamide derivatives, showcasing an efficient method for creating complex molecules. This methodology provides a pathway to synthesize compounds with potential biological activities, opening avenues for drug discovery and development OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives.

Dye-Sensitized Solar Cells

The research by Gang Zhou et al. (2008) explores the synthesis of donor−π-acceptor dyes for dye-sensitized solar cells (DSSCs), leveraging rigid ladder-type pentaphenylene spacers. This study contributes to the development of solar energy harvesting by designing new molecular structures that improve the efficiency of light absorption and conversion in DSSCs Ladder-type pentaphenylene dyes for dye-sensitized solar cells.

Synthesis of Unnatural Amino Acids

Shibin Chacko and Ramesh Ramapanicker (2012) report an efficient synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, compounds with significant biological properties and as components in drug molecules. Their methodology offers an economical and viable approach to producing these compounds, which are pivotal in medicinal chemistry Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids from Aromatic Aldehydes and Serine.

Antimicrobial Activity

A novel synthesis approach by M. Zareef et al. (2008) led to the creation of compounds exhibiting significant antimicrobial activity. This research underlines the potential of designing new chemical entities with enhanced biological properties, contributing to the ongoing battle against microbial resistance A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones.

Eigenschaften

IUPAC Name |

4-(2-cyanoanilino)-4-oxo-2-(pentylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-3-6-9-18-14(16(21)22)10-15(20)19-13-8-5-4-7-12(13)11-17/h4-5,7-8,14,18H,2-3,6,9-10H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHMHFMKDKXJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2421239.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)

![methyl 4-{[(5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2421246.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate](/img/structure/B2421247.png)

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2421258.png)